3-ブロモ-9-メチル-9H-カルバゾール

概要

説明

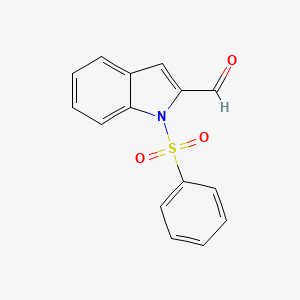

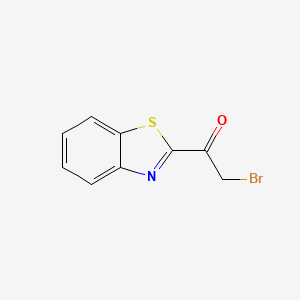

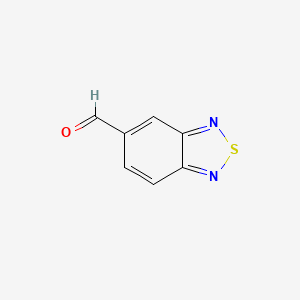

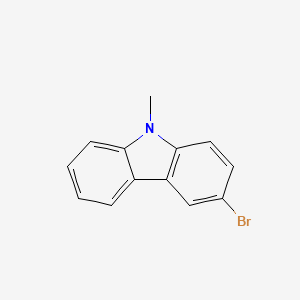

3-Bromo-9-methyl-9H-carbazole (3-Br-9-Me-9H-Cz) is a heterocyclic aromatic compound with a unique combination of properties. Its structure consists of a carbazole ring and a methyl group attached to the 3-position of the carbazole ring. 3-Br-9-Me-9H-Cz has been widely studied in the fields of synthetic organic chemistry and medicinal chemistry due to its potential applications in various areas such as catalysis, drug discovery, and DNA sequencing.

科学的研究の応用

有機合成

3-ブロモ-9H-カルバゾールは、様々な有機化合物の合成のための一般的なビルディングブロックです . そのユニークな構造と特性により、幅広い有機材料の合成に使用されています .

ドーパント材料

この化合物は、ドーパント材料の合成に頻繁に使用されます . ドーパント材料は、半導体に導入されてその特性を改変し、特定の用途に適したものにする物質です .

ホスト材料

ドーパントとして使用されることに加えて、3-ブロモ-9H-カルバゾールは、ホスト材料の合成にも使用されます . これらの材料は、有機発光ダイオード(OLED)の製造など、様々な用途に使用されます .

オプトエレクトロニクスデバイス

この化合物は、オプトエレクトロニクスデバイスの開発に使用されます . これらのデバイスにはOLEDが含まれ、光学的プロセスと電気的プロセスの相互作用に依存しています .

バイオケモセンサー

3-ブロモ-9H-カルバゾールは、バイオケモセンサーの開発に使用されます . これらのセンサーは、特定の化学物質または生物物質を検出するために使用されます .

リン光OLED

3-ブロモ-9H-カルバゾールのもっとも重要な用途の1つは、高効率のリン光OLEDの製造です . これらのデバイスは、ディスプレイ技術など、様々な用途に使用されます .

7. 熱活性化遅延蛍光(TADF)OLED リン光OLEDに加えて、3-ブロモ-9H-カルバゾールは、TADF OLEDの開発にも使用されています . これらのデバイスは、高効率で知られており、様々な用途に使用されています .

ライフサイエンス研究

3-ブロモ-9H-カルバゾールは、ライフサイエンス研究において生化学試薬として使用されます . 関連する研究のために、生物学的材料または有機化合物として使用できます .

作用機序

Target of Action

3-Bromo-9-methyl-9H-carbazole is a biochemical used in proteomics research . It is an aryl hydrocarbon receptor agonist . The aryl hydrocarbon receptor (AhR) is a protein that regulates the expression of several genes involved in cell growth and differentiation, and immune response.

Mode of Action

As an AhR agonist, 3-bromo-9-methyl-9H-carbazole binds to the AhR, activating it. The activated AhR then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This can result in the metabolism and detoxification of harmful substances, or in some cases, the bioactivation of procarcinogens .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (LogP = 4.09400 ) suggests that it may readily cross biological membranes, potentially influencing its distribution and bioavailability .

Result of Action

The activation of AhR by 3-bromo-9-methyl-9H-carbazole can lead to various cellular responses, depending on the cell type and the specific genes that are induced. These responses can include changes in cell growth and differentiation, immune response, and xenobiotic metabolism .

Action Environment

Environmental factors can influence the action of 3-bromo-9-methyl-9H-carbazole. For example, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability may be influenced by factors such as pH and temperature.

Safety and Hazards

The safety information for 3-Bromo-9-methyl-9H-carbazole includes the following hazard statements: H302-H312-H332 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P312-P322-P330-P363-P501 .

特性

IUPAC Name |

3-bromo-9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQENVGAILUHBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369558 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91828-08-9 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。